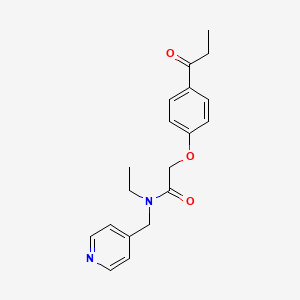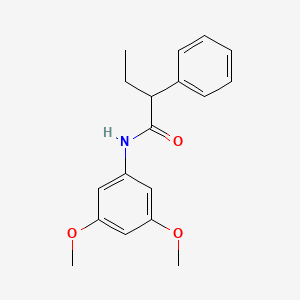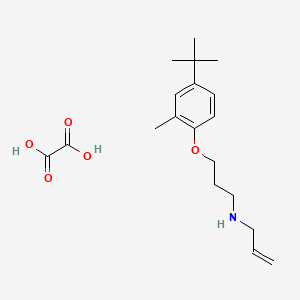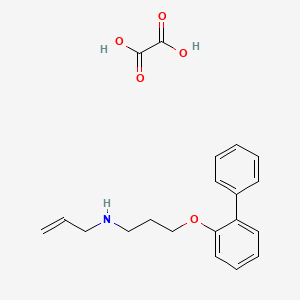![molecular formula C23H18ClN3O2S B4005802 2-[[5-(2-Chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B4005802.png)
2-[[5-(2-Chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone
Descripción general
Descripción
2-[[5-(2-Chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This compound has been studied for its potential anti-inflammatory properties and is part of ongoing research to develop new drugs with minimal side effects .
Mecanismo De Acción
The compound exhibits anti-inflammatory activity . It is suggested that the compound exhibits remarkable activity when compared with indomethacin even in the absence of a carboxyl group in its structure, which reduces the possibility of gastric irritation . Compounds containing a 1,2,4-triazole skeleton have been found to exhibit a wide range of biological activities including anti-inflammatory .
Direcciones Futuras
The compound and its derivatives represent a promising direction for the development of new anti-inflammatory drugs . The search continues to develop new drugs that have potent anti-inflammatory activity with minimum side effects . Further studies are needed to explore the full potential of these compounds.
Métodos De Preparación
The synthesis of 2-[[5-(2-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone involves several steps. The general synthetic route includes the reaction of 2-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiourea to yield the 1,2,4-triazole ring. The final step involves the reaction of the triazole derivative with 4-methoxyacetophenone under appropriate conditions . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and purification systems.
Análisis De Reacciones Químicas
2-[[5-(2-Chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
This compound has been extensively studied for its anti-inflammatory properties. It has shown significant activity in reducing inflammation in animal models, making it a potential candidate for the development of new non-steroidal anti-inflammatory drugs (NSAIDs). Additionally, the 1,2,4-triazole scaffold is known for its antimicrobial, antitubercular, antioxidant, and anticancer activities, suggesting that this compound could have multiple therapeutic applications .
Comparación Con Compuestos Similares
Similar compounds include other 1,2,4-triazole derivatives such as:
- 1-(4-fluorophenyl)-2-[[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl]ethanone
- 1-(4-chlorophenyl)-2-[[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl]ethanone
These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity and pharmacokinetic properties. The uniqueness of 2-[[5-(2-Chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone lies in its specific combination of substituents, which contribute to its potent anti-inflammatory activity with reduced gastrointestinal side effects compared to traditional NSAIDs .
Propiedades
IUPAC Name |
2-[[5-(2-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2S/c1-29-18-13-11-16(12-14-18)21(28)15-30-23-26-25-22(19-9-5-6-10-20(19)24)27(23)17-7-3-2-4-8-17/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLVXXPKNOJGRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(2-Tert-butyl-5-methylphenoxy)ethyl]imidazole](/img/structure/B4005727.png)
![1-[4-(2-chlorophenoxy)butyl]piperazine oxalate](/img/structure/B4005735.png)

![4-[2-[2-(4-Tert-butyl-2-methylphenoxy)ethoxy]ethyl]morpholine;oxalic acid](/img/structure/B4005745.png)
![N'-[4-(3-bromophenoxy)butyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4005747.png)

![1-[2-(2,4-Dimethylphenoxy)ethyl]benzotriazole;oxalic acid](/img/structure/B4005769.png)
![1-[4-(2-Butan-2-ylphenoxy)butyl]imidazole;oxalic acid](/img/structure/B4005773.png)
![N-[2-[2-(2-butan-2-ylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid](/img/structure/B4005781.png)

![2-Phenyl-1-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B4005796.png)
![1-[3-(2-Butan-2-ylphenoxy)propyl]imidazole;oxalic acid](/img/structure/B4005809.png)
![N'-[2-[2-(3-bromophenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4005819.png)
